molecular formula C7H10N2O2S B13324770 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13324770
M. Wt: 186.23 g/mol
InChI Key: HAQIUSFFHRTCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of appropriate thiazole derivatives with amino acids under controlled conditions. One common method involves the esterification of the thiazole derivative followed by its reaction with an amino acid in the presence of a catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as 2-propanol and subsequent purification steps.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Thiazole: A parent compound with a similar ring structure but lacking the amino and propanoic acid groups.

    Sulfathiazole: An antimicrobial agent with a thiazole ring and a sulfonamide group.

    Ritonavir: An antiretroviral drug containing a thiazole ring as part of its structure.

Uniqueness: 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)

InChI Key

HAQIUSFFHRTCTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.